Clinically Demonstrated Superior Tolerability of Indantadol Versus the NMDA Antagonist Class (Ketamine, Memantine) for Chronic Oral Dosing
In clinical trials, indantadol exhibited a tolerability profile significantly more favorable than other NMDA antagonists, with mild dizziness and asthenia as the predominant adverse events at single doses up to 600 mg and twice-daily doses up to 400 mg [1]. This stands in contrast to ketamine, where sub-anesthetic infusions produce an overall adverse drug event incidence of 29.5% and psychomimetic effects in 14.8% of patients [2]; and to memantine, which carries a 6.3% dizziness rate and discontinuations due to adverse events in 8.9% of treated patients in pivotal trials [3]. Indantadol at 100 mg and 200 mg BID was indistinguishable from placebo in adverse event profile, with only the 400 mg BID dose producing mild, reversible side effects [4].
| Evidence Dimension | Tolerability / adverse event profile |
|---|---|
| Target Compound Data | Indantadol: single doses up to 600 mg and 400 mg BID well tolerated; most frequent AEs mild dizziness and asthenia; 100 mg and 200 mg BID indistinguishable from placebo |
| Comparator Or Baseline | Ketamine: 29.5% overall ADE incidence, 14.8% psychomimetic effects (Stoker 2019). Memantine: dizziness 6.3%, discontinuation due to AEs 8.9% (Farlow 2008). Class reference: other NMDA antagonists associated with psychotomimetic, cardiovascular, and cognitive side effects limiting chronic use |
| Quantified Difference | Indantadol tolerability described as 'significantly more favorable than for other NMDA antagonists' (Mattia 2007). No psychotomimetic effects reported for indantadol vs 14.8% for ketamine. Placebo-level tolerability at 100-200 mg BID for indantadol vs 6.3% dizziness rate for memantine at therapeutic doses. |
| Conditions | Clinical trials in healthy volunteers and Phase II neuropathic pain patients (single ascending dose and multiple BID dosing studies) |
Why This Matters
A tolerability profile superior to the NMDA antagonist class enables chronic oral administration in neuropathic pain research protocols without the psychotomimetic and cardiovascular liabilities that limit the translational utility of ketamine and memantine.
- [1] Mattia C, Coluzzi F, Soccorsi L, et al. Indantadol, a novel NMDA antagonist and nonselective MAO inhibitor for the potential treatment of neuropathic pain. IDrugs. 2007 Sep;10(9):636-44. PMID: 17786847. View Source
- [2] Stoker AD, Rosenfeld DM, Buras MR, Alvord JM, Gorlin AW. Evaluation of Clinical Factors Associated with Adverse Drug Events in Patients Receiving Sub-Anesthetic Ketamine Infusions. J Pain Res. 2019;12:3413-3421. PMID: 31920364. View Source
- [3] Farlow MR, Graham SM, Alva G. Memantine for the treatment of Alzheimer's disease: tolerability and safety data from clinical trials. Drug Saf. 2008;31(7):577-85. PMID: 18558791. View Source
- [4] Astruc B, Tarral A, Dostert P, Mariotti F, Fabbri L, Imbimbo BP. Steady-state pharmacokinetics and pharmacodynamics of CHF3381, a novel antineuropathic pain agent, in healthy subjects. Br J Clin Pharmacol. 2005 Apr;59(4):405-14. PMID: 15801935. View Source
